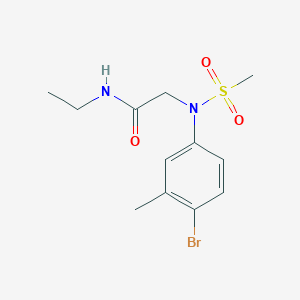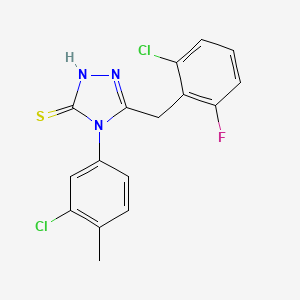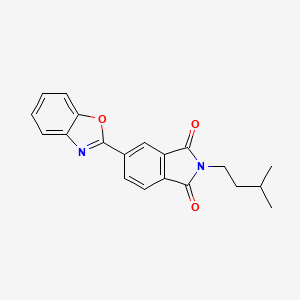
N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer AG in 1999 and has since undergone numerous clinical trials.
Mechanism of Action
N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the activity of several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting these pathways, this compound 43-9006 is able to slow or stop the growth of tumors and prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is its specificity for the signaling pathways involved in tumor growth and angiogenesis, which makes it a potentially effective treatment for certain types of cancer. However, it also has some limitations, including the potential for toxicity and the development of drug resistance over time.
Future Directions
There are a number of potential future directions for research on N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide 43-9006, including the development of new and more effective inhibitors of the signaling pathways it targets, the identification of biomarkers that can predict patient response to treatment, and the exploration of combination therapies that may be more effective than this compound 43-9006 alone. Additionally, further research is needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Scientific Research Applications
N~2~-(4-bromo-3-methylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been studied extensively for its potential use in cancer treatment, specifically in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It works by inhibiting the activity of several key signaling pathways involved in tumor growth and angiogenesis.
properties
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-4-14-12(16)8-15(19(3,17)18)10-5-6-11(13)9(2)7-10/h5-7H,4,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFBMAIVKOQIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC(=C(C=C1)Br)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4728931.png)

![3-chloro-4-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4728956.png)
![4-{4-(4-chlorophenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4728963.png)



![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4728984.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)
![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide](/img/structure/B4729002.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4729019.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)